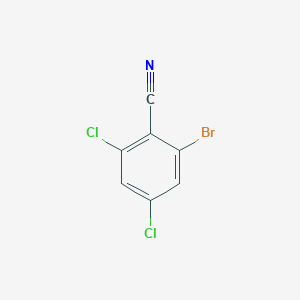

2-Bromo-4,6-dichlorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4,6-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N It is a derivative of benzonitrile, characterized by the presence of bromine and chlorine atoms at the 2, 4, and 6 positions on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dichlorobenzonitrile typically involves the bromination and chlorination of benzonitrile derivatives. One common method includes the selective bromination of 2,6-dichlorobenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of heterogeneous catalysts in the bromination and chlorination steps can significantly improve the efficiency of the synthesis . Additionally, continuous flow reactors are sometimes utilized to maintain optimal reaction conditions and scale up production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4,6-dichlorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.

Major Products:

Nucleophilic Substitution: The major products are substituted benzonitriles with the nucleophile replacing the halogen atoms.

Reduction: The primary product is the corresponding benzylamine.

Aplicaciones Científicas De Investigación

2-Bromo-4,6-dichlorobenzonitrile has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 2-Bromo-4,6-dichlorobenzonitrile exerts its effects is primarily through its interactions with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its halogen atoms can participate in halogen bonding, which enhances its binding affinity to molecular targets .

Comparación Con Compuestos Similares

- 2,4-Dichlorobenzonitrile

- 2,6-Dichlorobenzonitrile

- 4-Bromo-2,6-dichlorobenzonitrile

Comparison: 2-Bromo-4,6-dichlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and binding properties compared to its analogs. For instance, the bromine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications .

Actividad Biológica

2-Bromo-4,6-dichlorobenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C7H3BrCl2N

Molecular Weight : 236.46 g/mol

Appearance : White to light yellow solid

Solubility : Moderate solubility in organic solvents

The compound features a bromine atom and two chlorine atoms attached to a benzene ring with a nitrile group, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of critical biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain pathogens, although specific mechanisms remain under investigation.

Biological Activity Studies

Several studies have explored the biological effects of this compound. Below is a summary of key findings:

Case Studies

-

Antimicrobial Properties

- A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, supporting its potential as a therapeutic agent.

-

Cytotoxicity Assessment

- Research involving human corneal epithelial cells revealed that while some cytotoxic effects were noted at higher concentrations, the compound generally exhibited low toxicity, making it a candidate for further medicinal applications.

- Amoebicidal Effects

Propiedades

IUPAC Name |

2-bromo-4,6-dichlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYBWCZPVMFKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.